An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid
An In-depth Technical Guide to 3-methyl-5-(trifluoromethyl)benzoic acid
CAS Number: 117186-02-4
This technical guide provides a comprehensive overview of 3-methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers and professionals in drug development and chemical synthesis. This document details its chemical and physical properties, outlines a probable synthetic route with an experimental protocol, and discusses its potential applications.
Chemical and Physical Properties
3-methyl-5-(trifluoromethyl)benzoic acid is a solid at room temperature, possessing a unique combination of a lipophilic trifluoromethyl group and a hydrophilic carboxylic acid moiety.[1] This amphiphilic nature influences its solubility and potential biological interactions. A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of 3-methyl-5-(trifluoromethyl)benzoic acid
| Property | Value | Source |
| CAS Number | 117186-02-4 | [2] |
| Molecular Formula | C₉H₇F₃O₂ | [2] |
| Molecular Weight | 204.15 g/mol | [2] |
| IUPAC Name | 3-methyl-5-(trifluoromethyl)benzoic acid | [2] |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | Not explicitly reported, but related compounds have melting points in the range of 100-150 °C. | [3] |
| Boiling Point | Not explicitly reported. | |
| Solubility | Predicted to have limited solubility in water and good solubility in organic solvents like ethanol, acetone, and dichloromethane. | General knowledge based on structure |
Synthesis
Experimental Protocol (Proposed)
This protocol is a general guideline based on the synthesis of similar benzoic acid derivatives via the Grignard reaction.[4]
Materials:
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1-Bromo-3-methyl-5-(trifluoromethyl)benzene
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Magnesium turnings
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Anhydrous tetrahydrofuran (THF)
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Dry ice (solid carbon dioxide)
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Hydrochloric acid (HCl), aqueous solution
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Anhydrous diethyl ether
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Anhydrous sodium sulfate
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Standard laboratory glassware for anhydrous reactions (flame-dried)
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Inert atmosphere (e.g., nitrogen or argon)
Procedure:
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Grignard Reagent Formation:
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
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Add a small amount of anhydrous THF to cover the magnesium.
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Dissolve 1-bromo-3-methyl-5-(trifluoromethyl)benzene in anhydrous THF in the dropping funnel.
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Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (indicated by cloudiness and gentle reflux).
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Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
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Carboxylation:
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In a separate beaker, place a generous amount of crushed dry ice.
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Slowly pour the prepared Grignard reagent solution onto the dry ice with vigorous stirring. A large excess of CO₂ is used to ensure complete carboxylation and to minimize side reactions.
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Allow the mixture to warm to room temperature as the excess dry ice sublimes.
-
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Workup and Purification:
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To the resulting mixture, slowly add a dilute solution of hydrochloric acid with cooling to quench the reaction and protonate the carboxylate salt.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
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Combine the organic extracts and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-methyl-5-(trifluoromethyl)benzoic acid.
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Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Aromatic protons (singlets or multiplets) in the range of 7.5-8.5 ppm. A singlet for the methyl protons around 2.4-2.6 ppm. A broad singlet for the carboxylic acid proton above 10 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 120-140 ppm. A quartet for the trifluoromethyl carbon due to C-F coupling. A signal for the methyl carbon around 20 ppm. A signal for the carboxylic acid carbon above 165 ppm. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹. A strong C=O stretching band around 1700 cm⁻¹. C-F stretching bands in the region of 1100-1350 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 204.15. Characteristic fragmentation patterns including the loss of -OH and -COOH groups. |
Applications and Biological Relevance
The trifluoromethyl group is a key functional group in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Benzoic acid derivatives are also common pharmacophores. While specific biological targets for 3-methyl-5-(trifluoromethyl)benzoic acid are not extensively documented, its structural motifs are found in molecules with diverse biological activities.
For instance, related trifluoromethyl-substituted benzoic acids are used as building blocks in the synthesis of inhibitors for various enzymes and receptors. One area of interest is the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key protein in inflammatory signaling pathways.[8] The general workflow for utilizing such a compound in a drug discovery program is outlined below.
Safety and Handling
3-methyl-5-(trifluoromethyl)benzoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
3-methyl-5-(trifluoromethyl)benzoic acid is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. Its unique combination of functional groups makes it an attractive starting material for the development of novel therapeutic agents. This guide provides essential information for researchers and developers working with this compound, from its fundamental properties and synthesis to its potential applications in drug discovery. Further research into its biological activities is warranted to fully explore its therapeutic potential.
References
- 1. 3-Methyl-5-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ossila.com [ossila.com]
- 3. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 6. odinity.com [odinity.com]
- 7. 3,5-Bis(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
